![molecular formula C24H24N6O4S B3019881 N-(2-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872994-00-8](/img/structure/B3019881.png)
N-(2-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , N-(2-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide, is a complex organic molecule that appears to be related to a class of compounds known for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as the triazolo[4,3-b]pyridazine ring and the presence of a dimethoxyphenylamino moiety suggest that it may have been synthesized as part of a study on novel organic compounds with possible antioxidant properties.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting with the formation of a core structure followed by the addition of various substituents. For instance, the synthesis of compounds with a pyrazolobenzothiazine ring system involves the synergism of the dihydropyrazolo[4,3-c][1,2]benzothiazine 5,5-dioxide moiety with a side chain of carboxamides . Similarly, the synthesis of triazolo[3,4-b][1,3,4]thiadiazin derivatives includes multi-step reactions, starting with the formation of an intermediate which is then cyclized to afford the final compound . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed using techniques like NMR, mass spectrometry, and elemental analysis. In some cases, the structure is further elucidated by X-ray crystallography, as seen in the case of compounds 6d and 6l from the first paper . These techniques would be essential in confirming the structure of N-(2-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds often include cyclization and substitution reactions. For example, the cyclization of acetonitrile thioalkyl intermediates with acetic acid is a key step in the synthesis of triazolo[3,4-b][1,3,4]thiadiazin derivatives . These reactions are crucial for the formation of the heterocyclic rings that are characteristic of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds, including their antioxidant activities, are typically evaluated using assays like DPPH and FRAP. For instance, a series of carboxamides based on the pyrazolobenzothiazine ring system showed moderate to significant radical scavenging activity . Similarly, certain triazolo[3,4-b][1,3,4]thiadiazin derivatives exhibited significant antioxidant ability, with some compounds showing higher activity than standard antioxidants like ascorbic acid and BHT . These assays would be relevant for assessing the antioxidant potential of the compound .
Aplicaciones Científicas De Investigación
Synthesis and Antiproliferative Activity
Researchers Ilić et al. (2011) synthesized a library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, which showed inhibitory effects on the proliferation of endothelial and tumor cells. These compounds were developed by modifying N-benzyl-N-(2((4-amidinophenoxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)-oxalic acid monoamides (Ilić, M., Ilaš, J., Liekens, S., Mátyus, P., & Kikelj, D., 2011).
Synthesis, Spectroscopy, and Biological Activity
Patel and Patel (2015) synthesized N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives, characterized by various spectroscopic methods. These heterocyclic compounds demonstrated significant antibacterial and antifungal activities (Patel, G. K., & Patel, H. S., 2015).
New Routes to Pyridino Derivatives
Hassneen and Abdallah (2003) explored the synthesis of pyridino derivatives, including [1,2,4]triazolo[4,3-b]pyridazin-3-yl compounds. The study focused on developing new methods and chemical structures, contributing to the understanding of these compounds' synthesis and potential applications (Hassneen, H. M., & Abdallah, T. A., 2003).
Antioxidant Ability of New Derivatives
Shakir, Ali, and Hussain (2017) synthesized new derivatives of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl compounds. These derivatives displayed significant antioxidant ability, comparable to or higher than known antioxidants like ascorbic acid and BHT, showcasing potential applications in oxidative stress-related research (Shakir, R. M., Ali, K., & Hussain, D. F., 2017).
Synthesis of Fused and Non-Fused 1,2,4-Triazole Derivatives
Özil et al. (2015) created a series of 1,2,4-triazole derivatives with antimicrobial, anti-lipase, and antiurease activities. These compounds were evaluated for their potential in medical and pharmaceutical applications, showcasing diverse biological activities (Özil, M., Bodur, O., Ülker, S., & Kahveci, B., 2015).
Antibacterial and Antifungal Activities
Another study by Patel, Patel, and Shah (2015) on N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives revealed their antibacterial and antifungal properties. This research highlights the potential of these compounds in developing new antimicrobial agents (Patel, G. K., Patel, H. S., & Shah, P., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[6-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O4S/c1-33-18-9-8-17(14-19(18)34-2)26-22(31)15-35-23-11-10-20-27-28-21(30(20)29-23)12-13-25-24(32)16-6-4-3-5-7-16/h3-11,14H,12-13,15H2,1-2H3,(H,25,32)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFMKRVJVUUNDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.